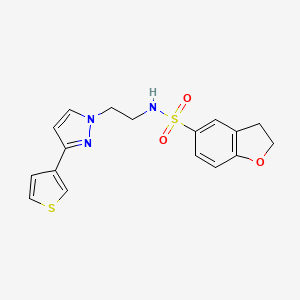![molecular formula C15H14F3N5O2 B2569249 ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 897544-32-0](/img/structure/B2569249.png)
ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives . These compounds are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a lot of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been the subject of various research studies . For instance, Dong et al. designed a method to functionalize 5-ethynylpyrazolo[1,5-a]pyrimidine with the alkyl bromide . The reaction employs a copper salt with a ligand quinine derivative, achieving the formation of a new C–C (sp)/(sp3) bond in the absence of any Pd species .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine scaffold, known for its broad spectrum of medicinal properties. This scaffold serves as a building block for drug-like candidates, displaying a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The significance of this compound in drug discovery is further highlighted by the structure-activity relationship (SAR) studies focusing on this scaffold, providing insights into its potential as a drug candidate for various disease targets. Synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties along with SAR studies are extensively documented, showcasing the potential of this compound in medicinal chemistry (Cherukupalli et al., 2017).
Synthetic Chemistry
The compound's relevance in synthetic chemistry, particularly concerning the regio-orientation and regioselectivity of reactions, is noteworthy. This aspect is crucial in the reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to the formation of pyrazolo[1,5-a]pyrimidines. Understanding the regio-orientation helps in deciphering the significance of the substituents' positions on the pyrimidine ring, which is essential for the synthesis of structurally specific compounds (Mohamed & Mahmoud, 2019).
Catalysis and Synthetic Applications
The compound is also significant in the context of catalysis and synthetic applications. The pyranopyrimidine core, closely related to pyrazolo[1,5-a]pyrimidine, is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The synthesis of various derivatives through one-pot multicomponent reactions using diversified hybrid catalysts highlights the compound's utility in creating complex molecules efficiently and sustainably (Parmar et al., 2023).
Antifungal Research
In the realm of antifungal research, the structural features of related compounds, such as pyrazole derivatives, have been studied for their antifungal pharmacophore sites. Understanding these structural features and their biological activity against specific pathogens like Fusarium oxysporum is crucial in the development of targeted antifungal agents (Kaddouri et al., 2022).
properties
IUPAC Name |
ethyl 5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O2/c1-4-25-14(24)9-6-19-23-12(15(16,17)18)5-11(20-13(9)23)10-7-22(3)21-8(10)2/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYKJKNYUIHCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CN(N=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2569167.png)
![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide](/img/structure/B2569169.png)

![2-(4-Butoxyphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2569175.png)
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569176.png)


![N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline](/img/structure/B2569181.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2569182.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N,N-diethylacetamide](/img/structure/B2569184.png)

![3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569186.png)
![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid](/img/structure/B2569188.png)